molecular formula C19H18ClN3O2 B7685653 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide

Cat. No. B7685653
M. Wt: 355.8 g/mol
InChI Key: BKYOMBNLJNWADQ-UHFFFAOYSA-N
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Description

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide, also known as CPOP, is a novel compound that has gained attention in scientific research due to its potential pharmacological applications.

Mechanism of Action

The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to bind to the benzodiazepine site of the GABA-A receptor, which is a receptor involved in the regulation of anxiety and seizures.
Biochemical and Physiological Effects:
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide induces cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer activity. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to increase GABAergic neurotransmission, which is believed to underlie its anxiolytic and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has relatively low toxicity and is well-tolerated in animal models. However, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide also has some limitations, including its poor solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide. One potential area of research is the development of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide analogs with improved pharmacological properties, such as increased solubility and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide and its potential for use in combination with other anticancer or anxiolytic agents. Finally, clinical trials are needed to determine the safety and efficacy of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide in humans.

Synthesis Methods

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to obtain 2-chlorobenzohydrazide. This intermediate is then reacted with 2-bromoacetophenone to form 3-(2-chlorophenyl)-1-(2-bromoacetyl)hydrazide, which is further reacted with butyric anhydride to obtain 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide.

Scientific Research Applications

4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been studied extensively for its potential pharmacological applications, including its use as an anticancer agent, anxiolytic agent, and anticonvulsant agent. In vitro studies have shown that 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)butanamide has been found to have anxiolytic and anticonvulsant effects in animal models.

properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-13-9-11-14(12-10-13)21-17(24)7-4-8-18-22-19(23-25-18)15-5-2-3-6-16(15)20/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYOMBNLJNWADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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